molecular formula C23H32O3 B12692475 20-Oxopregna-9(11),16-dien-3-yl acetate CAS No. 21650-83-9

20-Oxopregna-9(11),16-dien-3-yl acetate

Cat. No.: B12692475
CAS No.: 21650-83-9
M. Wt: 356.5 g/mol
InChI Key: GBSGMSKNTLPLQF-UHFFFAOYSA-N
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Description

20-Oxopregna-9(11),16-dien-3-yl acetate is a synthetic steroidal compound with the molecular formula C23H32O3. It is a derivative of pregnenolone and is characterized by its unique structure, which includes a ketone group at the 20th position and an acetate group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Oxopregna-9(11),16-dien-3-yl acetate typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:

    Hydrolysis: The starting material undergoes hydrolysis to form an intermediate compound.

    Decarboxylation Rearrangement: The intermediate is then subjected to decarboxylation and rearrangement reactions.

    Dehydration: The resulting compound undergoes dehydration to form the desired product.

    Acetylation: Finally, the compound is acetylated to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical and microbiological techniques to ensure high yield and purity. The process may include the use of engineered microorganisms to facilitate specific reaction steps, followed by chemical synthesis to complete the production .

Chemical Reactions Analysis

Types of Reactions

20-Oxopregna-9(11),16-dien-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

20-Oxopregna-9(11),16-dien-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Oxopregna-9(11),16-dien-3-yl acetate involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to steroid receptors, modulating gene expression, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    20-Oxopregna-5,16-dien-3-yl acetate: Similar in structure but differs in the position of double bonds.

    3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate: Contains additional ketone groups and double bonds.

    16-Methyl-20-oxopregna-5,16-dien-3-yl acetate: Features a methyl group at the 16th position .

Uniqueness

20-Oxopregna-9(11),16-dien-3-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

21650-83-9

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,10,16-18,20H,5-6,8-9,11-13H2,1-4H3

InChI Key

GBSGMSKNTLPLQF-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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